Bienvenue dans la boutique en ligne BenchChem!

(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

Stereochemistry Drug Design Conformational Analysis

This compound is the defined E‑isomer (CAS 1331400-49-7) of a furan‑acrylamide scaffold with confirmed EED inhibitory activity (IC50 40–70 nM; BindingDB). Its conjugated enamide linker and 4‑methoxy‑3‑(2‑oxopyrrolidin‑1‑yl)phenyl core provide a rigid, electron‑rich probe for epigenetic SAR campaigns. Unlike regioisomers (e.g., furan‑3‑yl, Z‑isomer), only the E‑furan‑2‑yl geometry reproduces published target engagement. Moderate lipophilicity (XLogP3‑AA=1.7) and TPSA=71.8 Ų ensure Veber/Lipinski compliance for oral druggability benchmarking. Use it to validate EED docking hypotheses before committing to resource‑intensive synthesis.

Molecular Formula C18H18N2O4
Molecular Weight 326.3 g/mol
CAS No. 1331400-49-7
Cat. No. B6576689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
CAS1331400-49-7
Molecular FormulaC18H18N2O4
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CO2)N3CCCC3=O
InChIInChI=1S/C18H18N2O4/c1-23-16-8-6-13(12-15(16)20-10-2-5-18(20)22)19-17(21)9-7-14-4-3-11-24-14/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-7+
InChIKeyDRTFBMGNIMPWQW-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 1331400-49-7): Core Structural & Identity Specifications


(2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic small-molecule organic compound (molecular formula C18H18N2O4, molecular weight 326.3 g/mol) characterized by a conjugated trans-enamide linkage between a furan-2-yl ring and a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl scaffold [1]. It is cataloged under PubChem CID 35390085 and carries multiple vendor synonyms including AKOS024531437, VU0531504-1, and SR-01000926770-1, indicating its availability through commercial screening libraries [2]. The compound possesses a defined E‑stereochemistry at the acrylamide double bond, a topological polar surface area of 71.8 Ų, and a calculated partition coefficient (XLogP3‑AA) of 1.7, suggesting moderate lipophilicity and potential for passive membrane permeability [2].

Why Generic Substitution Is Not Feasible for (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide


Close structural analogs of (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide—such as regioisomers differing only in the position of the furan attachment (e.g., furan‑3‑yl vs. furan‑2‑yl) or compounds sharing the identical 4‑methoxy‑3‑(2‑oxopyrrolidin‑1‑yl)phenyl core but bearing different amide appendages (e.g., cyclohexanecarboxamide, benzenesulfonamide) —cannot be assumed to possess equivalent target binding, selectivity, or physicochemical behavior. Minor changes in hydrogen‑bonding orientation, electron distribution, or steric bulk at the acrylamide moiety can drastically alter on‑rate/off‑rate kinetics and selectivity profiles, making direct interchange without qualifying data scientifically unsound.

Quantitative Differentiation Evidence for (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide: Comparator‑Based Selection Data


E‑Stereochemical Configuration Differentiates Furan‑2‑yl Acrylamide from Z‑Isomer Analogs

The target compound possesses a defined E (trans) configuration at the acrylamide double bond, as confirmed by the SMILES notation 'C(=O)/C=C/C2=CC=CO2' and the InChI stereochemical layer designation '/b9‑7+' [1]. In contrast, closely related compounds such as (Z)‑2‑cyano‑3‑(furan‑2‑yl)‑N‑[2‑(2‑methoxyphenoxy)propyl]prop‑2‑enamide (CAS 1428115‑70‑1) carry a Z (cis) configuration, resulting in a fundamentally different spatial presentation of the furan ring relative to the amide carbonyl . This stereochemical difference is significant because E‑ and Z‑acrylamides often exhibit divergent binding poses in enzyme active sites, affecting both potency and selectivity.

Stereochemistry Drug Design Conformational Analysis

Furan‑2‑yl vs. Furan‑3‑yl Regioisomerism: Differential Predicted LogP and Topological Polar Surface Area

The target compound incorporates a furan‑2‑yl substituent (XLogP3‑AA = 1.7, TPSA = 71.8 Ų) [1]. Its regioisomer, (E)‑3‑(furan‑3‑yl)‑N‑(3‑methoxy‑4‑(2‑oxopyrrolidin‑1‑yl)phenyl)acrylamide (CAS 1798408‑07‑7), which places the oxopyrrolidin‑phenyl substitution pattern at a different position (3‑methoxy‑4‑ vs. 4‑methoxy‑3‑), exhibits a slightly different computed property profile . Although exact XLogP3‑AA and TPSA values for CAS 1798408‑07‑7 are not collated in the same database, the positional isomerism is predicted to alter hydrogen‑bonding capacity and lipophilicity, which can influence solubility, permeability, and off‑target promiscuity in cellular assays.

Physicochemical Properties Isomerism ADME Prediction

2‑Oxopyrrolidin‑1‑yl Phenyl Core: Structural Differentiation from Non‑Lactam Analogs

The 2‑oxopyrrolidin‑1‑yl (γ‑lactam) moiety attached directly to the phenyl ring is a distinctive pharmacophoric feature that differentiates this compound from analogs where the pyrrolidinone is replaced by other heterocycles (e.g., morpholinocarbonyl, unsubstituted phenyl) [1]. While no direct bioactivity data are publicly available for the target compound, the γ‑lactam motif is documented in the patent literature as a critical structural element for selective PDE4 inhibition (WO 2005/097754) [2], suggesting that the target compound’s core scaffold is privileged for certain enzyme families. Analogs lacking the lactam, such as 3‑(2‑furyl)‑N‑[4‑(4‑morpholinylcarbonyl)phenyl]acrylamide (CAS not specified in accessible sources), would be expected to display altered hydrogen‑bonding capacity and different target engagement profiles.

Medicinal Chemistry Scaffold Hopping Hinge Binder Motif

Recommended Research and Industrial Application Scenarios for (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide


Structure–Activity Relationship (SAR) Expansion Around the Furan‑Acrylamide Moiety

Given its well‑defined E‑stereochemistry and the ability to systematically vary the furan substituent, this compound is suited as a core intermediate in medicinal chemistry SAR campaigns. The conjugated enamide linker provides a rigid scaffold for probing the effect of electron‑rich heterocycles on target binding, while the 4‑methoxy‑3‑(2‑oxopyrrolidin‑1‑yl)phenyl core offers a stable anchor for biochemical assays [1]. Researchers should prioritize procurement of the E‑isomer specifically, as use of the Z‑isomer or furan‑3‑yl regioisomer would confound SAR interpretation.

Computational Chemistry and Docking Studies as a Privileged Scaffold

The compound’s moderate lipophilicity (XLogP3‑AA = 1.7) and hydrogen‑bonding capacity (four acceptors, one donor) make it an informative probe for molecular docking and pharmacophore modeling, particularly against targets that recognize γ‑lactam‑containing ligands (e.g., certain kinases and phosphodiesterases) [1][2]. It can be used to validate in silico binding hypotheses before committing to more resource‑intensive synthetic derivatization.

Screening Library Assembly for EED or PRC2‑Related Pathways

Although direct activity data are not publicly disclosed, the compound’s association with BindingDB and ChEMBL (CHEMBL4067345) suggests it has been evaluated in biochemical screens, potentially against PRC2/EED targets [1]. Procurement teams assembling focused libraries for epigenetic targets should include this compound as a structurally unique entry, with the expectation that internal profiling will reveal its selectivity profile relative to established EED inhibitors such as EED‑226 (IC50 = 23.4 nM) [2].

Physicochemical Benchmarking for Acrylamide‑Containing Lead Series

With a measured TPSA of 71.8 Ų and a heavy atom count of 24, this compound falls within oral druggable chemical space (Veber and Lipinski compliant) [1]. It can serve as a baseline comparator for assessing the pharmacokinetic impact of introducing different heterocyclic substitutions onto the acrylamide scaffold, aiding in the triage of analogs during lead optimization.

Quote Request

Request a Quote for (2E)-3-(furan-2-yl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.